molecular formula C7H5ClIN3 B1486485 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 833481-37-1

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1486485
M. Wt: 293.49 g/mol
InChI Key: CCVSDXKTRGSGEN-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine, is a white solid . It is used as a pharmaceutical intermediate and is a key intermediate when preparing active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves an α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves the iodine reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS .


Molecular Structure Analysis

The molecular formula of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H5ClIN3 . The InChI code is 1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate . It is also known to be an intermediate in the manufacture of other pharmaceuticals including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .


Physical And Chemical Properties Analysis

4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . Its molecular weight is 293.49 . It should be stored at -20°C, sealed, and away from moisture and light .

Scientific Research Applications

Antiproliferative and Antiviral Activity

4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been explored for its potential antiproliferative and antiviral activities. A study by Pudlo et al. (1990) on 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which include derivatives of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, found that certain derivatives exhibited notable cell growth inhibition in L1210 cells and antiviral activity against human cytomegalovirus and herpes simplex type 1 (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

Synthesis and Structural Studies

The compound has been a subject of various synthesis and structural studies. Tumkevičius and Masevičius (2007) investigated the palladium-catalyzed cross-coupling reactions of methyl-5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate with terminal alkynes, contributing to the development of synthetic methodologies for pyrrolopyrimidines (Tumkevičius & Masevičius, 2007).

Nucleoside Antibiotics Synthesis

Another area of application is the synthesis of nucleoside antibiotics. Hinshaw et al. (1969) described the synthesis of 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics, which includes the synthesis of 4-chloro-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (Hinshaw, Gerster, Robins, & Townsend, 1969).

Leukemia Treatment

A recent study by Farshchi, Valikhani, and Ghorbani (2022) investigated the anticancer effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on the human leukemia K562 cells, revealing that the compound induced apoptosis in these cells, suggesting a potential therapeutic application in leukemia treatment (Farshchi, Valikhani, & Ghorbani, 2022).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVSDXKTRGSGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655010
Record name 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

833481-37-1
Record name 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2 g, 13.0 mmol) in anhydrous DMF (40 ml) was added potassium hydroxide (2.19 g, 39.1 mmol) followed by iodine (3.64 g, 14.3 mmol). The mixture was stirred for 1 h. Methyl iodide (0.814 ml, 13.0 mmol) was added and the mixture stirred for a further 1 h. The mixture was poured into 20% w/w sodium thiosulfate solution (400 ml). The formed solid was collected by filtration and dried under vacuum to afford the title compound which was used without further purification. LCMS RT=1.12 min, [M(35Cl)+H]+=294.0, [M(37Cl)+H]+=295.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
0.814 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Preparation 225, 30 g, 0.1 mol), Cs2CO3 (50 g, 0.15 mol) in DMF (150 mL), MeI (28.4 g, 0.2 mol) was added dropwise at 0° C. After addition, the mixture was stirred at room temperature for 10 hours. The reaction mixture was cooled to 0° C. and quenched by the addition of water (500 mL). Then the solid was collected by filtration and washed with Et2O (100 mL) to afford 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a brown solid in 61% yield, 20 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Xu, D Sun, W Wang, X Peng, Z Zhan, Y Ji… - European Journal of …, 2021 - Elsevier
Axl has emerged as an attractive target for cancer therapy due to its strong correlation with tumor growth, metastasis, poor survival, and drug resistance. Herein, we report the design, …
Number of citations: 8 www.sciencedirect.com
AC Reiersølmoen, J Han, E Sundby, BH Hoff - European Journal of …, 2018 - Elsevier
Inhibiting the interleukin 17 pathway is of interest in a number of autoimmune diseases. Herein, 42 fused pyrimidines have been evaluated as interleukin 17 secretion inhibitors using a …
Number of citations: 10 www.sciencedirect.com

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